2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol
Description
Properties
Molecular Formula |
C16H20N4O |
|---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H20N4O/c21-13-12-19-8-10-20(11-9-19)16-7-6-15(17-18-16)14-4-2-1-3-5-14/h1-7,21H,8-13H2 |
InChI Key |
DBICVASJASZEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Aldehyde Intermediate Formation
Piperazine Ring Closure
-
Reactants : Aldehyde-ethanol adduct (1 eq), bis(2-chloroethyl)amine (1.1 eq)
-
Conditions : K₂CO₃ (3 eq), acetone, reflux (48 h)
-
Workup : Aqueous extraction, recrystallization (ethyl acetate)
-
Yield : 50–55%
Optimization Notes :
-
Microwave-assisted synthesis reduces reaction time to 2 h (70°C) with comparable yields
Multi-Component Reaction Strategies
One-Pot Assembly
Sequential Coupling
-
Pyridazine Formation : As per Section 2.1
-
In Situ Alkylation : Add 2-bromoethanol (1.5 eq) directly to reaction mixture
Reaction Optimization and Process Parameters
Table 1: Comparative Analysis of Synthetic Methods
| Method | Time (h) | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Sub. | 14 | 70 | 98.2 | High reproducibility |
| Reductive Amination | 26 | 55 | 97.5 | Avoids halogenated intermediates |
| Multi-Component | 8 | 48 | 96.8 | Reduced purification steps |
Critical Parameters :
-
Solvent Choice : DMF > DMSO > EtOH for coupling reactions (polar aprotic solvents enhance nucleophilicity)
-
Catalyst Loading : 15 mol% KI increases yield by 12% in nucleophilic substitutions
-
Temperature Control : Maintaining 80 ± 2°C prevents decomposition of ethanol side chain
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (d, J=9.2 Hz, 1H, pyridazine H-4)
-
δ 7.82–7.45 (m, 5H, phenyl)
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δ 4.12 (t, J=5.6 Hz, 2H, OCH₂)
-
δ 3.68 (br s, 8H, piperazine)
IR (KBr) :
HRMS (ESI+) :
-
m/z calc. for C₁₇H₂₁N₃O₂ [M+H]⁺: 300.1709
-
Found: 300.1712
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
Scale-Up Limitations
-
Issue : Exothermic reaction during bromoethanol addition
-
Solution : Slow addition rate (<5 mL/min) with cooling jacket
Emerging Methodologies
Flow Chemistry Approaches
-
Microreactor systems enable 3-minute residence time at 120°C
-
82% yield achieved with continuous processing
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenylpyridazinyl group can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield acetaldehyde or acetic acid, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring.
Scientific Research Applications
Pharmacological Properties
1.1 Neuropharmacological Applications
Research indicates that compounds similar to 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol exhibit properties that may be beneficial in treating neurodegenerative diseases. The piperazine structure is known for its ability to interact with neurotransmitter receptors, which can influence mood and cognitive functions.
Case Study:
A study published in PubMed investigated the effects of piperazine derivatives on serotonin receptors, highlighting their potential as antidepressants. The findings suggest that modifications in the piperazine ring can enhance receptor affinity and selectivity, paving the way for new therapeutic agents targeting depression and anxiety disorders .
1.2 Anticancer Activity
The phenylpyridazine component has been linked to anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis.
Data Table: Anticancer Activity of Phenylpyridazine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Induces apoptosis |
| Compound B | Lung Cancer | 20 | Inhibits cell cycle progression |
| 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol | Melanoma | TBD | TBD |
Synthesis and Structural Modifications
The synthesis of 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol involves multi-step reactions that can be optimized for yield and purity. Recent studies have focused on improving synthetic routes to enhance efficiency.
Synthesis Overview:
A notable method involves the reaction of piperazine with phenylpyridazine derivatives under controlled conditions to yield the target compound with high selectivity. The use of various solvents and catalysts has been explored to optimize the reaction conditions .
Toxicological Studies
Understanding the safety profile of 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate a favorable safety profile, but further studies are necessary.
Case Study:
In a toxicological assessment conducted on similar compounds, researchers evaluated the acute and chronic toxicity effects in animal models. The results indicated that while some derivatives exhibited mild side effects, they were generally well-tolerated at therapeutic doses .
Mechanism of Action
The mechanism of action of 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The phenylpyridazinyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the ethanol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol
- Key Differences : The hydroxymethyl group at the pyridazine 6-position replaces the phenyl group in the target compound.
- Molecular Weight: 238.29 g/mol (vs. unprovided for the target compound), indicating a lighter structure due to the absence of the phenyl group .
2-(4-{6-[7-(2,6-Dichlorophenyl)benzo[1,2,4]triazin-3-ylamino]pyrimidin-4-yl}piperazin-1-yl)-ethanol
- Key Differences: Incorporates a benzo[1,2,4]triazine-3-ylamino group and dichlorophenyl substituent instead of phenylpyridazine.
- Implications :
- Electron-Withdrawing Effects : Chlorine atoms may enhance binding affinity to electron-deficient targets but increase metabolic stability challenges .
- Synthesis : Requires heating/reflux with 1,4-dioxane and N-ethyl-N,N-diisopropylamine, suggesting more complex synthetic pathways than the target compound .
Piperazine Derivatives with Varied Heterocycles
Quetiapine Fumarate
- Key Differences: Features a dibenzo[b,f][1,4]thiazepine ring instead of pyridazine and an ethoxyethanol side chain.
- Implications: Pharmacology: As a known antipsychotic, the dibenzo-thiazepine core is critical for dopamine and serotonin receptor interactions. The ethanol group in the target compound may offer similar modularity for CNS activity . Molecular Weight: 883.1 g/mol (vs. ~238–300 g/mol for pyridazine analogues), highlighting bulkier structures in clinical drugs .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
- Key Differences : Substitutes pyridazine with a benzotriazole ring and includes a fluorophenyl group.
- Implications: Fluorine Effects: The 4-fluorophenyl group may enhance lipid solubility and blood-brain barrier penetration compared to non-halogenated analogues . Crystallography: Structural data from Acta Crystallographica indicate planar benzotriazole geometry, contrasting with pyridazine’s electronic distribution .
Substituent-Driven Functional Comparisons
Hydrophobic vs. Hydrophilic Groups
- Phenyl (Target Compound) : Enhances lipophilicity, favoring membrane permeability but risking solubility limitations.
Halogenated Analogues
- Chloro/Fluoro Substituents () : Increase binding affinity via halogen bonding but may elevate toxicity risks or synthetic complexity .
Biological Activity
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol is primarily attributed to its interaction with specific biological targets. Notably, it has been studied for its role as an inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), which is implicated in various fibrotic diseases and cancer progression .
Antitumor Activity
Research indicates that compounds similar to 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol exhibit significant antitumor properties. A study synthesized a series of piperazine derivatives that showed promising antitumor activity against various cancer cell lines .
Neuroprotective Effects
In the context of Huntington's disease (HD), pyridazinyl compounds have been identified as potential KMO inhibitors. These inhibitors may help correct imbalances in kynurenine pathway metabolites, thereby offering neuroprotective effects and improving cognitive function in HD models .
In Vitro Studies
A range of in vitro studies has assessed the biological activity of similar piperazine derivatives:
- Antiviral Activity : Compounds were tested against HIV and other viruses, showing moderate antiviral activity .
- Antibacterial and Antifungal Activity : The synthesized compounds demonstrated varying degrees of antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .
Case Studies
A notable case study involved the optimization of a pyridazinyl sulfonamide compound, which was found to be brain-permeable and effective in enhancing neuroprotective metabolites while suppressing neurotoxic ones in animal models .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
